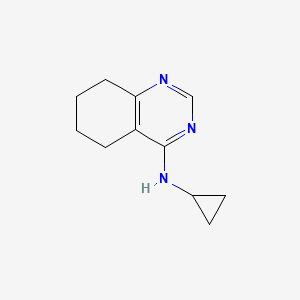
N-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-amine is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including antitubercular, antidiabetic, and anticancer properties .
準備方法
The synthesis of N-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-amine can be achieved through various synthetic routes. One common method involves the reaction of bis-benzylidene cyclohexanones with α-aminoamidines under mild conditions. This reaction is characterized by excellent yields and easy workup . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反応の分析
N-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
N-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-amine has several scientific research applications. It has shown high binding affinity toward essential enzymes of Mycobacterium tuberculosis, such as dihydrofolate reductase, pantothenate kinase, and FAD-containing oxidoreductase DprE1. This makes it a promising candidate for the development of new antitubercular agents .
作用機序
The mechanism of action of N-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-amine involves its interaction with specific molecular targets. For instance, its binding to dihydrofolate reductase inhibits the enzyme’s activity, thereby interfering with the folate pathway essential for bacterial growth. Similarly, its interaction with pantothenate kinase and FAD-containing oxidoreductase DprE1 disrupts vital physiological functions in Mycobacterium tuberculosis .
類似化合物との比較
N-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-amine can be compared with other quinazoline derivatives, such as 5,6,7,8-tetrahydroquinazoline and its various substituted forms. While these compounds share a common quinazoline skeleton, this compound is unique due to its cyclopropyl group, which may confer distinct biological activities and binding affinities .
特性
IUPAC Name |
N-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-2-4-10-9(3-1)11(13-7-12-10)14-8-5-6-8/h7-8H,1-6H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFGQWMUFKRUGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-tert-butyl-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2697462.png)

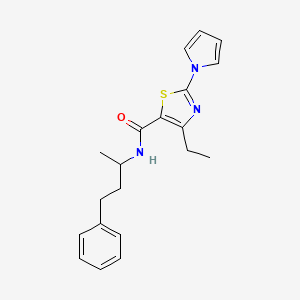
![N-[2-(2-methoxyphenyl)ethyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide](/img/structure/B2697465.png)
![5-(trifluoromethyl)-4-({[3-(trifluoromethyl)benzyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2697466.png)
![2-[4-(Propan-2-yl)phenyl]pyrrolidine](/img/structure/B2697467.png)
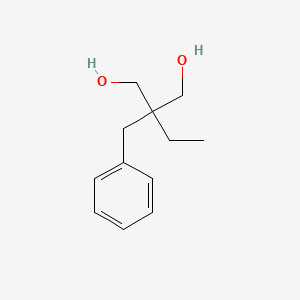
![Ethyl 1-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperidine-3-carboxylate](/img/structure/B2697472.png)
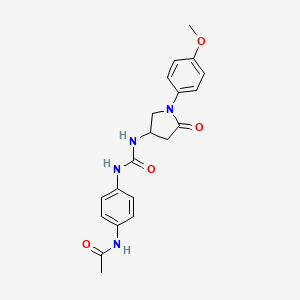
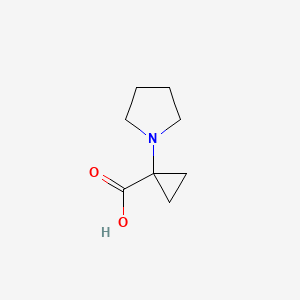
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2697476.png)
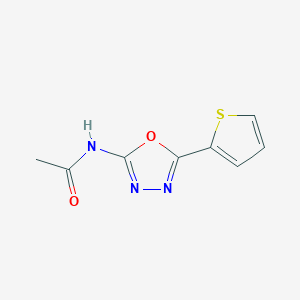
![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2697482.png)
![7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2697483.png)
